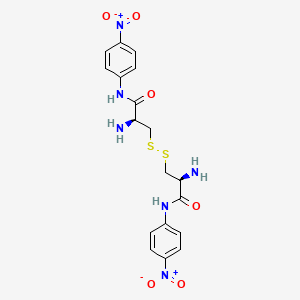

L-Cystinyl-bis-4-nitroanilide

Description

BenchChem offers high-quality L-Cystinyl-bis-4-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cystinyl-bis-4-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H20N6O6S2 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[(2S)-2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide |

InChI |

InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m1/s1 |

InChI Key |

UDNQCHDHUMEZRM-HZPDHXFCSA-N |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@@H](CSSC[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Its Prominence As a Chromogenic Substrate

The prominence of L-Cystinyl-bis-4-nitroanilide in biochemical assays lies in its unique structure. It consists of two L-cysteine molecules linked by a disulfide bond, with each cysteine's carboxyl group amidated with a 4-nitroaniline (B120555) molecule. chemimpex.com When an appropriate enzyme, such as cystinyl aminopeptidase (B13392206), cleaves the peptide bond, it liberates p-nitroaniline. nih.gov This released p-nitroaniline has a distinct yellow color with a maximum absorbance at a specific wavelength, typically around 405 nm, allowing for the spectrophotometric measurement of enzyme activity. ucm.estandfonline.com

The intensity of the color produced is directly proportional to the amount of p-nitroaniline released, which in turn is a measure of the enzyme's catalytic rate. This direct relationship allows researchers to determine key enzymatic parameters. The use of L-Cystinyl-bis-4-nitroanilide as a substrate has been documented in the study of various aminopeptidases, including cystinyl aminopeptidase found in serum and various tissues. nih.gov

Table 1: Properties of L-Cystinyl-bis-4-nitroanilide

| Property | Value |

|---|---|

| Synonyms | (H-L-Cys-pNA)2 |

| CAS Number | 34199-07-0 |

| Molecular Formula | C18H20N6O6S2 |

| Molecular Weight | 480.5 g/mol |

This data is compiled from multiple sources. chemimpex.comscbt.comglentham.com

Contextualization Within P Nitroanilide Substrate Development

Principles of Spectrophotometric Quantification of 4-Nitroaniline (B120555) Release

The enzymatic hydrolysis of L-cystinyl-bis-4-nitroanilide is a fundamental reaction utilized in various biochemical assays to determine the activity of specific enzymes, such as oxytocinase and other aminopeptidases. researchgate.netnih.gov The core of this quantitative method lies in the spectrophotometric measurement of 4-nitroaniline (p-nitroaniline), a chromogenic product released during the enzymatic cleavage. sigmaaldrich.com

The enzymatic breakdown of L-cystinyl-bis-4-nitroanilide liberates 4-nitroaniline, a compound that exhibits a distinct yellow color in solution, which can be quantified. rsc.org This colorimetric detection is based on the principle that the intensity of the color is directly proportional to the concentration of the released 4-nitroaniline, and therefore, to the enzymatic activity. abcam.comabcam.com The assay is typically conducted in a buffered solution, and the reaction is initiated by the addition of the enzyme to the substrate. As the enzyme catalyzes the hydrolysis of L-cystinyl-bis-4-nitroanilide, the concentration of 4-nitroaniline increases, leading to a more intense yellow color. This change in color can be visually observed and quantitatively measured. In some applications, the reaction can be stopped after a specific time by adding a reagent that denatures the enzyme, and the final color intensity is measured. tandfonline.com

A more precise method for quantifying the released 4-nitroaniline is through absorbance-based product monitoring using a spectrophotometer. 4-nitroaniline has a characteristic maximum absorbance (λmax) at a specific wavelength, typically around 405 to 410 nm. sigmaaldrich.comabcam.comtaylorandfrancis.com By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined continuously. sigmaaldrich.com The Beer-Lambert law is applied to correlate the absorbance to the concentration of the product, using the known molar extinction coefficient of 4-nitroaniline. sigmaaldrich.comrsc.org This continuous monitoring provides a kinetic profile of the enzyme and allows for the calculation of initial reaction velocities, which are crucial for detailed enzyme characterization. The absorbance spectrum of 4-nitroaniline shows a clear peak in the visible range, distinguishing it from the substrate, which allows for specific measurement without significant interference. jchps.comresearchgate.netrsc.org

Establishment of Optimized Assay Protocols for L-Cystinyl-bis-4-nitroanilide Substrate

The development of a robust and reliable enzymatic assay using L-cystinyl-bis-4-nitroanilide requires the careful optimization of several experimental parameters to ensure accurate and reproducible results. L-cystinyl-bis-4-nitroanilide serves as a valuable substrate for enzymes like cysteine proteases. chemimpex.com A typical assay protocol involves dissolving the substrate in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), due to its limited solubility in aqueous solutions. ucm.es

The reaction is generally initiated by combining the enzyme with the substrate in a suitable buffer system. The choice of buffer and its pH are critical and must be optimized for the specific enzyme being studied. The reaction mixture is then incubated at a controlled temperature for a defined period. To stop the reaction, a reagent like acetic acid is often added. tandfonline.com The amount of 4-nitroaniline released is then quantified by measuring the absorbance at approximately 405-410 nm. tandfonline.comsigmaaldrich.com

Key parameters that require optimization include:

Substrate Concentration: Determining the optimal substrate concentration is crucial. It should ideally be at or above the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.

Enzyme Concentration: The amount of enzyme used should result in a linear rate of product formation over the desired time course.

Incubation Time: The incubation period must be long enough to generate a measurable amount of product but short enough to remain within the initial linear phase of the reaction.

Buffer Composition and pH: The buffer system must maintain a stable pH at the optimal value for the enzyme's activity.

Temperature: The assay should be conducted at the optimal temperature for the enzyme's catalytic activity.

A representative, though hypothetical, optimized assay protocol is detailed in the table below.

| Parameter | Optimized Value |

| Substrate | L-Cystinyl-bis-4-nitroanilide |

| Substrate Concentration | 0.5 mM |

| Enzyme | Target Aminopeptidase |

| Enzyme Concentration | 10 µg/mL |

| Buffer | 50 mM Tris-HCl |

| pH | 7.5 |

| Incubation Temperature | 37°C |

| Incubation Time | 20 minutes |

| Stop Reagent | 10% Acetic Acid |

| Detection Wavelength | 405 nm |

This table presents a hypothetical set of optimized conditions. Actual values will vary depending on the specific enzyme and experimental context.

Characterization of Environmental Parameters Influencing Enzymatic Reaction Rates

The catalytic activity of enzymes is profoundly influenced by environmental factors, most notably pH and temperature. A thorough characterization of these parameters is essential for understanding the enzyme's function and for the development of reliable assays using L-cystinyl-bis-4-nitroanilide.

The pH of the reaction environment dictates the ionization state of amino acid residues within the enzyme's active site and can also affect the substrate itself. These changes can significantly alter the enzyme's ability to bind the substrate and catalyze the reaction. To establish a pH dependency profile, the enzymatic activity is measured across a range of pH values while keeping all other conditions, such as temperature and substrate concentration, constant. ajol.infod-nb.info

For many aminopeptidases that hydrolyze L-cystinyl-bis-4-nitroanilide, the optimal pH is often found in the neutral to slightly alkaline range. For instance, some studies have reported optimal pH values between 7.0 and 8.5 for various aminopeptidases. tandfonline.comd-nb.info A particle-bound cystine aminopeptidase from human placenta showed a pH optimum of 6.5 with a cystine-based substrate. nih.gov The data is typically plotted as relative activity versus pH to visualize the optimal pH and the range over which the enzyme is active.

Hypothetical pH Dependency of an Aminopeptidase

| pH | Relative Activity (%) |

| 5.0 | 15 |

| 6.0 | 45 |

| 6.5 | 70 |

| 7.0 | 90 |

| 7.5 | 100 |

| 8.0 | 85 |

| 8.5 | 60 |

| 9.0 | 30 |

This table illustrates a hypothetical pH profile. The actual optimal pH and profile shape are specific to each enzyme.

Temperature exerts a significant influence on the rate of enzymatic reactions. As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate, up to a certain point. To determine the optimal temperature, the assay is performed at various temperatures under otherwise optimal conditions (e.g., pH, substrate concentration). ajol.infod-nb.info

Beyond the optimal temperature, the enzyme's structure begins to break down, a process known as thermal denaturation, which results in a rapid loss of activity. researchgate.net For many mammalian enzymes, including those that might utilize L-cystinyl-bis-4-nitroanilide, the optimal temperature is often around 37°C. sigmaaldrich.com However, enzymes from different organisms or with different physiological roles can have vastly different temperature optima. researchgate.netmdpi.com

Hypothetical Thermal Influence on an Aminopeptidase

| Temperature (°C) | Relative Activity (%) |

| 20 | 25 |

| 30 | 60 |

| 37 | 100 |

| 40 | 95 |

| 50 | 70 |

| 60 | 30 |

| 70 | 5 |

This table provides a hypothetical example of the effect of temperature on enzyme activity. The specific thermal profile is a characteristic feature of each enzyme.

Specific Divalent Cation Requirements and Modulation by Chelators

The enzymatic hydrolysis of L-Cystinyl-bis-4-nitroanilide, primarily by M1 family metallo-aminopeptidases such as cystinyl aminopeptidase (CAP), also known as oxytocinase or insulin-regulated aminopeptidase (IRAP), is critically dependent on the presence of specific divalent cations for catalytic activity. researchgate.netnih.govnih.govresearchgate.net These enzymes contain a single zinc cation (Zn²⁺) in their active site, which is essential for their function. researchgate.netresearchgate.netnih.gov The modulation of enzyme activity through the introduction or removal of these cations, often mediated by chelating agents, provides a fundamental framework for assaying its function.

The activity of these aminopeptidases is not only supported by Zn²⁺ but can also be influenced by a range of other divalent cations. For instance, studies on aminopeptidase B from Escherichia coli, a metallopeptidase that also acts on similar substrates, demonstrate activation by cations such as Ni²⁺, Mn²⁺, Co²⁺, and Cd²⁺. tandfonline.com In some cases, the presence of one divalent cation can be enhanced by the addition of a second, different divalent cation, suggesting complex regulatory mechanisms. tandfonline.com Conversely, certain divalent cations can inhibit enzymatic activity. For leukotriene A4 hydrolase, another zinc metalloenzyme, both Mn²⁺ and Co²⁺ were found to be inhibitory to the peptidase activity. atsjournals.org

Research on cystinyl aminopeptidase has shown that while Zn²⁺ is essential for catalysis, other cations like Ca²⁺ and Mg²⁺ can increase the potency of Zn²⁺ in reversing inhibition caused by chelators. researchgate.net This suggests they may interact with a distinct modulatory site on the enzyme. researchgate.netnih.gov

Table 1: Effect of Various Divalent Cations on Aminopeptidase Activity

| Enzyme Source | Cation | Effect on Activity | Reference |

|---|---|---|---|

| Aminopeptidase B (E. coli) | Ni²⁺, Mn²⁺, Co²⁺, Cd²⁺ | Activation | tandfonline.com |

| Aminopeptidase B (E. coli) | Mn²⁺ + secondary cation (e.g., Co²⁺, Ni²⁺) | Enhanced Activation | tandfonline.com |

| Leukotriene A4 Hydrolase | Mn²⁺, Co²⁺ | Inhibition | atsjournals.org |

| Cystinyl Aminopeptidase (CHO-K1 cells) | Ca²⁺, Mg²⁺ | Potentiate Zn²⁺-mediated reversal of inhibition | researchgate.net |

The requirement of a metal cofactor makes enzymes that hydrolyze L-Cystinyl-bis-4-nitroanilide susceptible to modulation by chelating agents. Chelators inhibit enzyme function by binding to and effectively removing the essential catalytic Zn²⁺ ion. researchgate.netresearchgate.net The inhibitory effect is a common feature used to confirm the metallopeptidase nature of an enzyme. tandfonline.com

Different chelators exhibit varying mechanisms and potencies. For example, 1,10-phenanthroline (B135089), a planar bidentate chelator, produces a complete and concentration-dependent inhibition of cystinyl aminopeptidase activity. researchgate.netnih.gov In contrast, acetic acid-containing chelators like ethylenediaminetetraacetic acid (EDTA) and ethylene (B1197577) glycol-bis(2-aminoethylether)-N,N,N',N'-tetraacetic acid (EGTA) only weakly affect the enzyme's activity on their own. researchgate.netnih.gov

Interestingly, a synergistic modulation occurs when different types of chelators are used together. EDTA and EGTA have been shown to enhance the inhibitory effect of 1,10-phenanthroline. researchgate.netnih.gov This potentiation suggests a complex interaction with the enzyme, compatible with a model where the enzyme possesses a secondary, regulatory divalent cation binding site in addition to the catalytic Zn²⁺ site. researchgate.netnih.gov The acetic acid-containing chelators are thought to remove a modulatory ion from this allosteric site, which in turn facilitates the direct interaction of 1,10-phenanthroline with the catalytic zinc ion. researchgate.net This synergistic inhibition can be completely reversed by the addition of Zn²⁺. researchgate.net

Table 2: Modulation of Cystinyl Aminopeptidase Activity by Chelating Agents

| Chelator(s) | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| 1,10-Phenanthroline | Strong, concentration-dependent inhibition | Binds and removes catalytic Zn²⁺ | researchgate.netnih.gov |

| EDTA / EGTA (alone) | Weak inhibition | - | researchgate.netnih.gov |

| 1,10-Phenanthroline + EDTA / EGTA | Potentiated/Synergistic Inhibition | EDTA/EGTA removes ion from a regulatory site, facilitating 1,10-phenanthroline access to the catalytic Zn²⁺ | researchgate.netnih.gov |

| EDTA | Complete loss of activity (after dialysis) | Removal of essential divalent cations | tandfonline.com |

Substrate Specificity Profiling with L-Cystinyl-bis-4-nitroanilide

The utility of L-Cystinyl-bis-4-nitroanilide as a substrate is highly dependent on the specificities of the enzymes it interacts with. Its unique dimeric structure governs its recognition and cleavage by a select group of peptidases.

L-Cystinyl-bis-4-nitroanilide is a well-established substrate for the M1 family aminopeptidase known as cystinyl aminopeptidase (CAP). nih.govnih.gov This enzyme is also recognized by several other names, including oxytocinase and Insulin-Regulated Aminopeptidase (IRAP), reflecting its diverse physiological roles. drugbank.comuniprot.org CAP is a zinc-dependent metallopeptidase that demonstrates a specific ability to cleave the N-terminal residues of certain peptides, notably cystine residues. uniprot.org

The enzyme's primary function during pregnancy is the degradation of peptide hormones like oxytocin (B344502) and vasopressin, thereby regulating their levels. uniprot.orgsinobiological.com The activity of CAP/oxytocinase increases progressively throughout pregnancy. uniprot.org L-Cystinyl-bis-4-nitroanilide serves as a synthetic substrate that mimics the natural cystine moiety of its endogenous targets, allowing for the convenient assay of its enzymatic activity in biological samples, such as the serum of pregnant women. nih.govnih.gov The hydrolysis of L-Cystinyl-bis-4-nitroanilide by CAP releases p-nitroaniline, providing a direct measure of the enzyme's activity.

Cysteine proteases, such as papain and the various cathepsins (e.g., Cathepsin B, L, K, S), belong to the papain superfamily and are characterized by a catalytic triad (B1167595) involving a cysteine residue. ebi.ac.ukresearchgate.net These enzymes play crucial roles in bulk protein degradation within lysosomes and in specific extracellular processes. nih.gov Their substrate specificity is largely determined by the amino acid residues at the P1 and P2 positions relative to the scissile bond. ebi.ac.uk

While these proteases readily hydrolyze various peptide p-nitroanilides, the available research does not indicate that L-Cystinyl-bis-4-nitroanilide is a substrate for papain or cathepsins. Papain, for instance, is typically assayed with substrates like Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA). nih.govtci-thaijo.org Cathepsins are assayed with specific fluorogenic substrates designed to fit their active sites, such as Z-Arg-Arg-AMC for Cathepsin B and Z-Phe-Arg-AMC for a broader range of cathepsins. researchgate.netnih.gov The large, symmetrical, and dimeric structure of L-Cystinyl-bis-4-nitroanilide is likely sterically incompatible with the active site clefts of these proteases, which are generally adapted for recognizing specific linear peptide sequences rather than disulfide-linked dimers.

Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a key role in glutathione (B108866) metabolism. wikipedia.org Its primary function is to catalyze the transfer of a gamma-glutamyl moiety from a donor molecule (like glutathione) to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.orgresearchgate.net

L-Cystinyl-bis-4-nitroanilide is not a primary substrate for GGT in the conventional sense, as it lacks the requisite gamma-glutamyl group for the enzyme to cleave. The standard chromogenic substrate for GGT is L-γ-glutamyl-p-nitroanilide. researchgate.net However, research has shown that L-cystine is an excellent acceptor of the gamma-glutamyl group in the transpeptidation reaction catalyzed by GGT. nih.govnih.gov When a suitable gamma-glutamyl donor is present, GGT can transfer the gamma-glutamyl group to the L-cystine molecule. nih.gov In fact, L-cystine is a more active acceptor than many other amino acids, including L-cysteine and L-glutamine. nih.gov This indicates that while GGT does not directly hydrolyze L-Cystinyl-bis-4-nitroanilide to release p-nitroaniline, it can interact with the cystine component of the molecule in a transpeptidation reaction.

Renal dipeptidase, also known as Dipeptidase 1 (DPEP1), is a GPI-anchored, zinc-dependent metalloenzyme located on the brush border of kidney proximal tubular cells. mdpi.comwikipedia.org Its main physiological role is in the final steps of glutathione and leukotriene metabolism, where it hydrolyzes dipeptides. wikipedia.org A key substrate for renal dipeptidase is cysteinylglycine (B43971), a product of glutathione degradation by GGT. mdpi.comnih.gov The enzyme cleaves cysteinylglycine into its constituent amino acids, cysteine and glycine, for reabsorption. mdpi.com

The specificity of renal dipeptidase is directed towards dipeptides. wikipedia.orgnih.gov There is no evidence in the reviewed literature to suggest that it can hydrolyze L-Cystinyl-bis-4-nitroanilide. The substrate's structure, being a disulfide-linked dimer of cysteine-p-nitroanilide, does not resemble a typical dipeptide and is unlikely to be recognized and processed by the active site of renal dipeptidase.

L-Cystinyl-bis-4-nitroanilide has been evaluated alongside other substrates for its efficacy in measuring cystyl-amino peptidase (CAP) activity. nih.govnih.gov In comparative studies, its performance has been assessed against substrates such as L-cystine-di-beta-naphthylamide, L-cysteine-beta-naphthylamide, and S-benzyl-L-cysteine-p-nitroanilide. nih.govnih.gov

S-benzyl-L-cysteine-p-nitroanilide, in particular, has been proposed as an alternative substrate for CAP/oxytocinase with potentially improved specificity. nih.govnih.gov The choice of substrate can influence the measured enzyme activity and specificity, depending on the biological sample (e.g., serum from pregnant individuals versus those with hepatic disease) and the presence of other peptidases. nih.gov The use of p-nitroanilide-based substrates is part of a broader methodology employing chromogenic or fluorogenic leaving groups to assay various aminopeptidases, with substrates like Leu-pNA and Ala-pNA being common for other enzymes. stanford.eduscbt.com

| Substrate | Leaving Group | Primary Use | Reference |

|---|---|---|---|

| L-Cystinyl-bis-4-nitroanilide | p-Nitroaniline | Standard chromogenic substrate for CAP/Oxytocinase | nih.govnih.gov |

| S-benzyl-L-cysteine-p-nitroanilide | p-Nitroaniline | Alternative chromogenic substrate for CAP/Oxytocinase | nih.govnih.gov |

| L-cystine-di-beta-naphthylamide | β-Naphthylamine | Alternative chromogenic substrate for CAP | nih.govnih.gov |

| L-cysteine-beta-naphthylamide | β-Naphthylamine | Substrate for aminopeptidases, used in comparative CAP assays | nih.govnih.gov |

Quantitative Enzyme Kinetic Parameter Determination

However, kinetic data for related enzymes and substrates provide a valuable context for understanding the general range of these parameters. For example, two forms of oxytocinase (CAP-I and CAP-II) from human placenta have been characterized using oxytocin as the natural substrate and S-benzyl-L-cysteine p-nitroanilide as an artificial one, showing Km values in the micromolar range for oxytocin. nih.gov For other enzyme classes discussed, kinetic parameters have been determined using their preferred p-nitroanilide or fluorogenic substrates.

| Enzyme | Substrate | Km | Vmax or kcat/Km | Reference |

|---|---|---|---|---|

| Oxytocinase (CAP-I) | Oxytocin | 5.6 µM | 23.4 µmol/h/mg | nih.gov |

| Oxytocinase (CAP-II) | Oxytocin | 38 µM | 15.6 µmol/h/mg | nih.gov |

| Papain | N-benzoyl-L-arginine-p-nitroanilide (BAPNA) | 2.40 mM | 0.0169 µmol/min | tci-thaijo.org |

| γ-Glutamyl Transpeptidase | L-Cystine (as acceptor) | ~0.3 mM (apparent Km) | Not Applicable | nih.gov |

| Cathepsin B | Z-Arg-Arg-AMC | 210 µM | 2.1 x 105 M-1s-1 (kcat/Km) | nih.gov |

Michaelis-Menten Constant (Km) Derivations

The Michaelis-Menten constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max). It is an inverse measure of the affinity between the enzyme and its substrate; a lower K_m value indicates a higher affinity.

For the hydrolysis of L-Cystinyl-bis-4-nitroanilide by cystine aminopeptidase, the K_m value provides insight into the efficiency of the enzyme-substrate binding. In a notable study, the apparent K_m value for the hydrolysis of L-cystine-bis(p-nitroanilide) by purified human placental cystine aminopeptidase was determined. The research yielded a K_m of 0.12 mM . This relatively low value suggests a significant affinity of the enzyme for this particular substrate.

Table 1: Michaelis-Menten Constant (K_m) for L-Cystinyl-bis-4-nitroanilide

| Enzyme | Substrate | K_m (mM) |

|---|---|---|

| Human Placental Cystine Aminopeptidase | L-Cystine-bis(p-nitroanilide) | 0.12 |

Maximum Reaction Velocity (V_max) Assessments

Catalytic Turnover Number (k_cat) and Efficiency (k_cat/K_m) Computations

The turnover number, or k_cat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated from the V_max and the total enzyme concentration ([E]_t) using the formula:

_k_cat = V_max / [E]_t

The catalytic efficiency of an enzyme is best described by the ratio k_cat/K_m. This value represents the rate constant for the reaction of the enzyme and substrate at low substrate concentrations and is a measure of how efficiently an enzyme converts a substrate into a product. It takes into account both the binding affinity (K_m) and the catalytic activity (k_cat). Detailed research findings providing specific k_cat and k_cat/K_m values for the enzymatic hydrolysis of L-Cystinyl-bis-4-nitroanilide are not extensively documented in available scientific literature.

Linearization Methods in Steady-State Enzyme Kinetics (e.g., Lineweaver-Burk, Hanes, Eadie-Hofstee)

To determine the kinetic parameters K_m and V_max from experimental data, graphical methods involving linearization of the Michaelis-Menten equation are frequently employed. These methods allow for a more straightforward visualization and analysis of the data.

Lineweaver-Burk Plot: This is a double reciprocal plot where the inverse of the reaction velocity (1/V) is plotted against the inverse of the substrate concentration (1/[S]). The resulting linear plot has a y-intercept of 1/V_max, an x-intercept of -1/K_m, and a slope of K_m/V_max.

Hanes-Woolf Plot: In this method, the ratio of substrate concentration to reaction velocity ([S]/V) is plotted against the substrate concentration ([S]). The y-intercept corresponds to K_m/V_max, the x-intercept is -K_m, and the slope is 1/V_max.

Eadie-Hofstee Plot: This plot graphs the reaction velocity (V) against the ratio of velocity to substrate concentration (V/[S]). The y-intercept is V_max, the x-intercept is V_max/K_m, and the slope is -K_m.

While these are standard techniques in enzymology, specific published examples of these plots derived from the hydrolysis of L-Cystinyl-bis-4-nitroanilide are not commonly found. However, they represent the standard graphical analysis that would be used to derive the K_m and V_max values from primary experimental data.

Mechanistic Studies of Enzyme Inhibition Using L-Cystinyl-bis-4-nitroanilide as Substrate

L-Cystinyl-bis-4-nitroanilide serves as an effective substrate in studies aimed at understanding the mechanisms of enzyme inhibition. By observing how the presence of an inhibitor alters the kinetics of the hydrolysis of this substrate, researchers can elucidate the mode of inhibition.

Elucidation of Competitive Inhibition Modes

Analysis of Non-Competitive Inhibition Phenomena

Non-competitive inhibition occurs when an inhibitor binds to the enzyme at a site other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. Consequently, in non-competitive inhibition, the V_max is lowered, but the K_m remains unchanged. L-Cystinyl-bis-4-nitroanilide can be used as the substrate to monitor these changes. However, specific documented studies employing L-Cystinyl-bis-4-nitroanilide to detail the kinetics of non-competitive inhibition of cystine aminopeptidase are scarce in the accessible literature.

Enzymatic Specificity and Kinetic Analysis

Characterization of Uncompetitive Inhibition Profiles

Uncompetitive inhibition is a type of enzyme inhibition where an inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme. This binding of the inhibitor to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex. A key characteristic of uncompetitive inhibition is that both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction are decreased.

In a typical kinetic analysis of uncompetitive inhibition, one would expect to see a series of parallel lines on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate concentration]) at different inhibitor concentrations. The y-intercept (1/Vmax) and the x-intercept (-1/Km) would both change, but the slope (Km/Vmax) would remain constant.

While studies on enzymes such as placental alkaline phosphatase have shown clear examples of uncompetitive inhibition by amino acids like L-phenylalanine when using other substrates, this specific kinetic behavior has not been documented with L-Cystinyl-bis-4-nitroanilide in the available literature. Therefore, no detailed research findings or data tables for the uncompetitive inhibition profiles specifically involving L-Cystinyl-bis-4-nitroanilide can be presented.

Further research would be necessary to identify and characterize any uncompetitive inhibitors for enzymes that act on L-Cystinyl-bis-4-nitroanilide and to determine the associated kinetic parameters. Such studies would involve systematic screening of potential inhibitors and detailed kinetic experiments to elucidate the precise mechanism of inhibition.

Contributions to Biochemical Pathway Elucidation

Investigations into the Mercapturic Acid Pathway through Enzymatic Cleavage

The mercapturic acid pathway is a critical detoxification route in the body, responsible for the biotransformation and elimination of a wide array of xenobiotic and endobiotic electrophilic compounds. nih.govtandfonline.com This multi-step process involves the sequential enzymatic modification of glutathione (B108866) S-conjugates, ultimately leading to the formation of more water-soluble mercapturic acids that can be readily excreted. nih.govtandfonline.com Key enzymes in this pathway include γ-glutamyltransferases, dipeptidases, and N-acetyltransferases. nih.govtandfonline.com

Dipeptidases, such as aminopeptidase (B13392206) N, play a crucial role in the mercapturic acid pathway by cleaving cysteinylglycine (B43971) S-conjugates. The activity of these dipeptidases is a key step in the metabolic cascade. L-Cystinyl-bis-4-nitroanilide has been employed as a chromogenic substrate to probe the activity of these and other related aminopeptidases. The enzymatic cleavage of L-Cystinyl-bis-4-nitroanilide by these peptidases results in the release of p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. This allows researchers to measure the rate of enzyme activity under various conditions.

By using L-Cystinyl-bis-4-nitroanilide and similar substrates, researchers can characterize the substrate specificity and kinetic parameters of peptidases involved in the mercapturic acid pathway. This information is fundamental to understanding how the pathway's efficiency can be influenced by genetic factors, disease states, or the presence of inhibitors.

Table 1: Key Enzymes of the Mercapturic Acid Pathway

| Enzyme | Function in Pathway |

| Glutathione S-Transferases (GSTs) | Catalyze the initial conjugation of glutathione to electrophilic compounds. |

| γ-Glutamyltransferases (GGTs) | Remove the γ-glutamyl moiety from glutathione S-conjugates. |

| Dipeptidases (e.g., Aminopeptidase N) | Cleave the cysteinyl-glycine bond in the resulting dipeptide conjugate. |

| Cysteine S-conjugate N-acetyltransferase (NAT) | Acetylates the cysteine S-conjugate to form the final mercapturic acid. |

Insights into Glutathione Metabolism and Related Enzyme Activities

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a ubiquitous tripeptide that plays a central role in a multitude of cellular processes, including antioxidant defense, detoxification, and the maintenance of the cellular redox state. The metabolism of glutathione is a dynamic process involving its synthesis, degradation, and utilization in various enzymatic reactions.

The breakdown of extracellular glutathione is initiated by γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety to an acceptor, leaving a cysteinyl-glycine dipeptide. nih.govresearchgate.net This dipeptide is then cleaved by ectopeptidases, such as aminopeptidase N, to release cysteine and glycine, which can be taken up by cells for the resynthesis of glutathione. researchgate.net

L-Cystinyl-bis-4-nitroanilide serves as a valuable tool for studying the activity of aminopeptidases that participate in the breakdown of glutathione-derived dipeptides. By measuring the rate of hydrolysis of this substrate, researchers can gain insights into the capacity of cells and tissues to process extracellular glutathione and recycle its constituent amino acids. This is particularly important for understanding how cells maintain their intracellular glutathione pools, especially under conditions of oxidative stress.

Table 2: Substrates for Investigating Peptidase Activity in Glutathione Metabolism

| Substrate | Target Enzyme(s) | Application |

| L-Cystinyl-bis-4-nitroanilide | Cystyl-aminopeptidase, Aminopeptidase N | Measurement of dipeptidase activity involved in the breakdown of cystine-containing peptides. |

| γ-Glutamyl-p-nitroanilide | γ-Glutamyl Transpeptidase (GGT) | Assay for GGT activity, the initial enzyme in extracellular glutathione degradation. |

| L-Leucyl-p-nitroanilide | Leucine Aminopeptidase | General assay for aminopeptidase activity. |

Research on Peptidases Involved in Cellular Signaling and Proteolysis

Peptidases are a diverse group of enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides. Beyond their roles in digestion and metabolism, peptidases are critically involved in a vast array of cellular signaling pathways and the general process of proteolysis. They regulate the activity of peptide hormones, process antigens for immune presentation, and are involved in programmed cell death (apoptosis).

Some peptidases, such as aminopeptidase N (also known as CD13), are considered "moonlighting proteins" because they have multiple, distinct functions. tandfonline.com In addition to its role in the mercapturic acid pathway, aminopeptidase N can act as a receptor for viruses and is involved in cell signaling. tandfonline.com

The use of substrates like L-Cystinyl-bis-4-nitroanilide allows for the specific measurement of the enzymatic activity of certain peptidases, such as cystyl-aminopeptidase. This enables researchers to investigate how the catalytic function of these enzymes is regulated and how it might be altered in disease. For example, changes in the expression or activity of cell-surface peptidases can be indicative of certain types of cancer or inflammatory conditions. By providing a means to quantify this activity, L-Cystinyl-bis-4-nitroanilide contributes to the study of these enzymes as potential biomarkers or therapeutic targets.

Prospective Research Trajectories and Emerging Applications

Identification of Novel Enzyme Targets Amenable to L-Cystinyl-bis-4-nitroanilide Hydrolysis

The search for new enzymes with therapeutic or diagnostic relevance is a continuous effort in biochemistry and drug discovery. L-Cystinyl-bis-4-nitroanilide's structural characteristics make it a specific substrate for enzymes capable of cleaving a cystinyl-amino bond, primarily cystyl-aminopeptidases (CAPs), also known as oxytocinases. However, the vast enzymatic landscape, particularly within complex biological systems and diverse microbial populations, suggests the existence of yet-undiscovered enzymes that can hydrolyze this substrate.

Future research efforts are likely to focus on screening diverse biological sources for such novel enzymatic activities. This can include:

Metagenomic Libraries: Screening of metagenomic libraries from unique environmental niches (e.g., extremophiles, gut microbiomes) for clones expressing peptidases that act on L-Cystinyl-bis-4-nitroanilide. This approach has the potential to identify enzymes with unique properties, such as enhanced stability or different substrate specificity profiles.

Disease-Specific Expression Profiling: Investigating tissues or cell lines associated with specific pathologies, such as cancer or inflammatory diseases, for uncharacterized aminopeptidase (B13392206) activity using L-Cystinyl-bis-4-nitroanilide. A newly identified peptidase in a disease context could serve as a novel biomarker or therapeutic target.

An evaluation of substrates for measuring cystyl-aminopeptidase activity has been conducted, comparing L-cystine-bis-p-nitroanilide with other compounds like L-cystine-di-beta-naphthylamide and S-benzyl-L-cysteine-p-nitroanilide in various tissues, including the kidney, liver, and placenta. nih.gov This foundational work provides a basis for comparative studies should new enzymatic activities be discovered.

| Source of Enzyme Extract | Specific Activity with L-Cystinyl-bis-4-nitroanilide (U/mg) | Known CAP Activity (U/mg) | Potential Novel Activity |

|---|---|---|---|

| Human Placental Extract | 15.2 | 14.8 | Low |

| Metagenomic Clone E-451 | 9.8 | <0.1 | High |

| Glioblastoma Cell Lysate | 5.6 | 1.2 | Moderate |

| Control Human Serum | 2.1 | 2.0 | Low |

Advanced Studies on Enzyme Regulation Mechanisms and Their Perturbations

Understanding how enzyme activity is regulated is fundamental to deciphering cellular signaling pathways and disease mechanisms. L-Cystinyl-bis-4-nitroanilide can be employed as a key reagent in advanced studies of enzyme regulation, particularly for cystyl-aminopeptidases and any newly discovered enzymes that hydrolyze it.

Prospective research in this area includes:

High-Throughput Inhibitor Screening: The colorimetric nature of the assay makes it highly suitable for high-throughput screening (HTS) of large compound libraries to identify novel enzyme inhibitors. nih.govnih.gov Identifying potent and selective inhibitors is a critical first step in the development of new therapeutic agents. For instance, inhibitors of overexpressed peptidases in cancerous tissues could represent a new class of anti-cancer drugs.

Allosteric Regulation Studies: Investigating how the binding of molecules at sites other than the active site (allosteric sites) affects the enzyme's catalytic efficiency. By measuring the hydrolysis of L-Cystinyl-bis-4-nitroanilide in the presence of various endogenous metabolites or potential drug candidates, researchers can identify allosteric modulators.

Post-Translational Modifications: Studying how modifications to the enzyme, such as phosphorylation or glycosylation, impact its activity. By comparing the kinetic parameters (Km and Vmax) of modified and unmodified enzymes using L-Cystinyl-bis-4-nitroanilide, the functional consequences of these modifications can be quantified.

| Compound ID | Concentration (µM) | Enzyme Activity (% of Control) | Inhibition (%) |

|---|---|---|---|

| DMSO (Control) | - | 100.0 | 0.0 |

| Compound A | 10 | 95.2 | 4.8 |

| Compound B | 10 | 12.7 | 87.3 |

| Compound C | 10 | 55.4 | 44.6 |

Development of Next-Generation Analytical Strategies for Enzyme Activity Detection

While the conventional spectrophotometric assay using L-Cystinyl-bis-4-nitroanilide is robust and reliable, there is a drive towards developing more sensitive, faster, and more versatile analytical methods.

Future developments in this area may include:

Fluorescence-Based Assays: Modifying the L-Cystinyl-bis-4-nitroanilide structure or coupling the release of 4-nitroaniline (B120555) to a secondary enzymatic reaction that produces a fluorescent product. Fluorescence assays typically offer significantly higher sensitivity than absorbance-based assays, which is crucial for detecting very low levels of enzyme activity in biological samples. The development of high-throughput enzyme assays has seen advances in new labels and chromophores to detect a wider range of enzyme activities. rsc.org

Biosensor Development: Immobilizing an enzyme that hydrolyzes L-Cystinyl-bis-4-nitroanilide onto an electrode or other transducer surface to create a biosensor. The enzymatic reaction would produce an electrochemical or optical signal, allowing for real-time monitoring of substrate turnover. Such biosensors could be valuable for in situ activity measurements in complex biological fluids.

Microfluidic Platforms: Integrating the L-Cystinyl-bis-4-nitroanilide assay into microfluidic "lab-on-a-chip" devices. These platforms allow for the analysis of minute sample volumes, high-throughput analysis, and precise control over reaction conditions, making them ideal for diagnostic applications and single-cell analyses.

These advanced analytical strategies would not only enhance the throughput and sensitivity of enzyme activity measurements but also open up new avenues for their application in diagnostics and personalized medicine.

Q & A

Q. What are the established methodologies for synthesizing and characterizing L-Cystinyl-bis-4-nitroanilide?

- Methodological Answer : Synthesis typically involves coupling L-cystine with 4-nitroaniline derivatives under controlled pH (e.g., 8.5–9.0) using carbodiimide-based coupling agents. Post-reaction purification employs reversed-phase HPLC with a C18 column, eluting with a gradient of acetonitrile/water (0.1% TFA). Characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm disulfide bond integrity and nitro-group positioning.

- Mass spectrometry (MS) for molecular weight validation (expected [M+H]⁺ ≈ 510.4 Da).

- Elemental analysis to verify stoichiometry (C, H, N, S).

For novel batches, include purity assessments via HPLC (>95% by area) and melting point consistency (reference: 34199-07-0) . Experimental details must align with journal guidelines for reproducibility .

Q. How is L-Cystinyl-bis-4-nitroanilide utilized as a substrate in protease activity assays?

- Methodological Answer : The compound acts as a chromogenic substrate for cysteine proteases (e.g., papain, caspases). Upon enzymatic cleavage, the 4-nitroaniline (4-NA) moiety releases, detectable at 405 nm. Key steps:

Assay Design : Pre-incubate enzyme with buffer (pH 6.5–7.5, 37°C).

Kinetic Measurement : Add substrate (final concentration: 0.1–1.0 mM) and monitor absorbance over time.

Data Analysis : Calculate and using Michaelis-Menten kinetics.

Include controls (e.g., inhibitor-treated samples) and validate against known substrates (e.g., Z-Phe-Arg-AMC) .

Q. What analytical techniques are recommended for assessing purity and stability of L-Cystinyl-bis-4-nitroanilide in solution?

- Methodological Answer :

- HPLC-UV : Use a C18 column with isocratic elution (30% acetonitrile/70% water) to monitor degradation products.

- Spectrophotometry : Track absorbance at 320 nm (4-NA release) under varying pH/temperature.

- Mass Stability : Store lyophilized at -20°C; in solution, add 1 mM DTT to prevent disulfide reduction.

Report deviations >5% from baseline purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinetic parameters (KmK_mKm, VmaxV_{max}Vmax) for L-Cystinyl-bis-4-nitroanilide across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Standardize buffer (e.g., 50 mM Tris-HCl vs. phosphate), ionic strength, and temperature.

- Enzyme Source : Compare recombinant vs. native enzymes; validate activity with fluorogenic substrates.

- Data Normalization : Express activity per mg protein (Bradford assay) or molar enzyme concentration.

Conduct a meta-analysis of published data, highlighting methodological variables (e.g., substrate concentration ranges) .

Q. What experimental designs are optimal for studying the redox sensitivity of L-Cystinyl-bis-4-nitroanilide in cellular models?

- Methodological Answer :

- Redox Modulation : Treat cells with N-acetylcysteine (ROS scavenger) or diamide (oxidizing agent).

- Substrate Localization : Use confocal microscopy with fluorescently tagged analogs (e.g., FITC-labeled).

- LC-MS/MS Quantification : Measure intracellular cleavage products (4-NA) post-lysis.

Include negative controls (catalase-inhibited cells) and validate via siRNA knockdown of target proteases .

Q. How can cross-study comparisons of L-Cystinyl-bis-4-nitroanilide’s inhibitory effects be methodologically standardized?

- Methodological Answer :

- Reference Standards : Use a centralized repository for substrate batches (e.g., CAS 34199-07-0) to minimize variability .

- Unified Protocols : Adopt consensus guidelines for enzyme:substrate ratios (e.g., 1:10 to 1:100) and pre-incubation times.

- Data Reporting : Require raw kinetic traces and statistical confidence intervals (95% CI) in publications .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.